molecular formula C18H20BrNO4 B288733 6-bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide

6-bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide

Cat. No. B288733
M. Wt: 394.3 g/mol
InChI Key: JGPAELHJWCOECJ-UHFFFAOYSA-N
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Description

6-bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.

Mechanism of Action

The mechanism of action of 6-bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide can induce apoptosis (programmed cell death) in cancer cells. Additionally, the compound has been reported to inhibit the migration and invasion of cancer cells, which are essential for cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is its potent antitumor activity against various cancer cell lines. However, the compound is relatively unstable and requires careful handling during synthesis and storage.

Future Directions

Further studies are needed to fully understand the mechanism of action of 6-bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide. Additionally, the compound's potential applications in drug discovery and medicinal chemistry need to be further explored. Future research could focus on identifying analogs of the compound with improved stability and efficacy.

Synthesis Methods

The synthesis of 6-bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide involves the reaction of 6-bromo-2-hydroxy-3-methoxybenzaldehyde with N-cyclohexyl-N-methylamine in the presence of acetic acid. The resulting intermediate is then reacted with acetic anhydride to form the final product.

Scientific Research Applications

6-bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported its potent antitumor and antiproliferative activity against various cancer cell lines, including breast, lung, and prostate cancer.

properties

Product Name

6-bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide

Molecular Formula

C18H20BrNO4

Molecular Weight

394.3 g/mol

IUPAC Name

6-bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxochromene-3-carboxamide

InChI

InChI=1S/C18H20BrNO4/c1-20(13-6-4-3-5-7-13)17(21)14-9-11-8-12(19)10-15(23-2)16(11)24-18(14)22/h8-10,13H,3-7H2,1-2H3

InChI Key

JGPAELHJWCOECJ-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br

Origin of Product

United States

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